molecular formula C22H24N2O2 B7711008 N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide

N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide

Cat. No. B7711008
M. Wt: 348.4 g/mol
InChI Key: VKUPRZYXKFXZJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide, also known as 3-Hydroxy-4-methyl-N-(2-(1,1,1-trimethyl)ethyl)benzamide, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the quinoline class of compounds and has been found to have interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide is not fully understood. However, it is believed that this compound may act by inhibiting certain enzymes that are involved in cancer cell growth and proliferation. It may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide has been found to have interesting biochemical and physiological effects. For example, it has been shown to be a potent inhibitor of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide in lab experiments is its ability to act as a fluorescent probe for the detection of metal ions in biological systems. This makes it a useful tool for studying the role of metal ions in various biological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are many potential future directions for research involving N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide. For example, this compound could be further studied for its potential as an anti-cancer agent. It could also be used to study the role of metal ions in various biological processes. Additionally, new derivatives of this compound could be synthesized and studied for their potential applications in scientific research.

Synthesis Methods

The synthesis of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide involves the condensation of 2-hydroxy-3-aminopyridine and 4-methylbenzoyl chloride in the presence of a base, followed by the addition of tert-butylamine. The resulting compound is then purified by column chromatography to obtain the final product.

Scientific Research Applications

N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide has been studied for its potential applications in scientific research. This compound has been found to have interesting properties that make it useful in a variety of research applications. For example, it has been used as a fluorescent probe for the detection of metal ions in biological systems. It has also been studied for its potential as an anti-cancer agent.

properties

IUPAC Name

N-tert-butyl-4-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-15-9-11-16(12-10-15)21(26)24(22(2,3)4)14-18-13-17-7-5-6-8-19(17)23-20(18)25/h5-13H,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUPRZYXKFXZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide

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